5-(4-(Dimethylamino)phenyl)oxazol-2-amine
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Overview
Description
5-(4-(Dimethylamino)phenyl)oxazol-2-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve polar solvents and specific catalysts to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethylamino)phenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted oxazoles .
Scientific Research Applications
5-(4-(Dimethylamino)phenyl)oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)phenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
2-Aminooxazole: Known for its reactions like protonation and acylation.
5-(4H)-Oxazolones: Exhibits a wide range of biological activities, including antioxidant and anti-inflammatory properties.
Uniqueness
5-(4-(Dimethylamino)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H13N3O/c1-14(2)9-5-3-8(4-6-9)10-7-13-11(12)15-10/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
DNZSTLMPAAKFGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
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